
N-(3,5-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPA-714 and belongs to the family of oxadiazole derivatives.
科学的研究の応用
DPA-714 is widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DPA-714 is in the field of neuroinflammation. DPA-714 has been found to bind to the translocator protein (TSPO) that is overexpressed in activated microglia, which are responsible for neuroinflammation. DPA-714 can be used as a radiotracer to detect neuroinflammation in vivo using positron emission tomography (PET) imaging.
作用機序
DPA-714 binds to the TSPO, which is overexpressed in activated microglia. This binding results in the inhibition of the production of pro-inflammatory cytokines and chemokines, which are responsible for neuroinflammation. DPA-714 also promotes the production of anti-inflammatory cytokines, which help to reduce inflammation.
Biochemical and Physiological Effects:
DPA-714 has been found to have significant biochemical and physiological effects. It has been shown to reduce neuroinflammation in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DPA-714 has also been found to improve cognitive function and reduce neuronal damage in these animal models.
実験室実験の利点と制限
One of the significant advantages of DPA-714 is its ability to detect neuroinflammation using PET imaging. This non-invasive imaging technique allows for the detection of neuroinflammation in vivo, which can help in the early diagnosis and treatment of neurodegenerative diseases. However, one of the limitations of using DPA-714 in lab experiments is its high cost, which can limit its widespread use.
将来の方向性
There are several future directions for the use of DPA-714 in scientific research. One of the most significant areas of research is the development of new radiotracers that can bind to the TSPO with higher affinity and specificity. This can help in the early diagnosis and treatment of neurodegenerative diseases. Another area of research is the use of DPA-714 in combination with other drugs to enhance its anti-inflammatory effects and reduce neuroinflammation. Additionally, the potential use of DPA-714 in other fields, such as cancer research, is also being explored.
合成法
DPA-714 is synthesized by reacting 3,5-dimethylphenylamine with 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to yield DPA-714.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-12-17(2)14-19(13-16)26-23(29)15-30-22-11-7-6-10-21(22)25-27-24(28-31-25)20-9-5-4-8-18(20)3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLLAXUQKLDKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

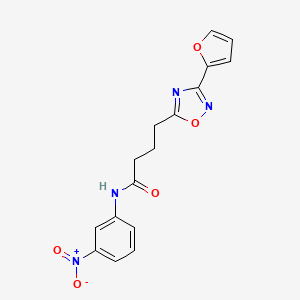
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
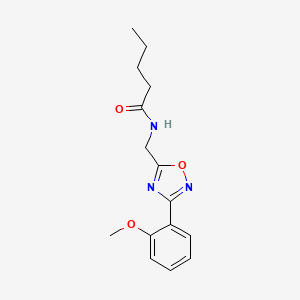
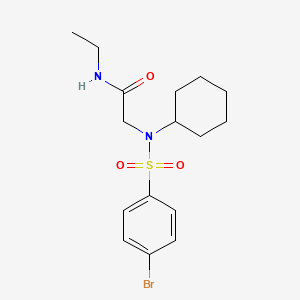
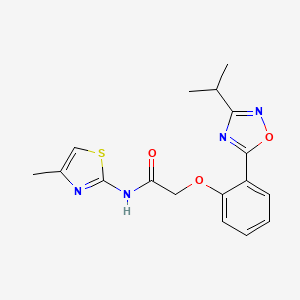
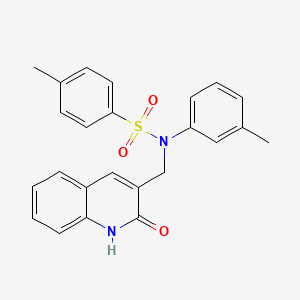


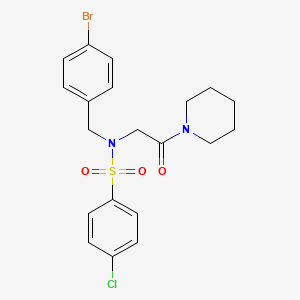
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)

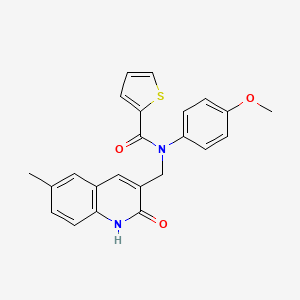
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7706085.png)
